molecular formula C6H9ClN2O2S B2941127 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride CAS No. 2089292-64-6

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride

Cat. No.: B2941127
CAS No.: 2089292-64-6
M. Wt: 208.66
InChI Key: WPTRJRFKLLPZND-UHFFFAOYSA-N
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Description

“2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride” is a chemical compound with the IUPAC name this compound . It is a solid substance and is often used in research .


Synthesis Analysis

The synthesis of 2-aminothiazoles, which is the parent compound of “this compound”, is often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 208.67 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Polymer Modification

A study by Aly and El-Mohdy (2015) demonstrated the use of a compound similar to 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. The amine-treated polymers exhibited increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Luminescent Materials

Kanwal et al. (2020) synthesized 3-(thiazol-2-yl carbamoyl)propanoic acid by reacting 2-aminothiazole with succinic anhydride. This compound was used as a ligand to produce luminescent complexes with various metals. The study highlights the potential of such compounds in the development of luminescent materials (Kanwal et al., 2020).

Antimicrobial and Antifungal Applications

Various studies have explored the antimicrobial and antifungal potentials of compounds related to this compound. For instance, novel polymeric compounds with thiazole groups have shown higher biological activities, indicating their use in medical applications for combating microbial infections (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Research by Srivastava et al. (2017) on amino acid-based imidazolium zwitterions, including compounds with structural similarities to this compound, has shown significant corrosion inhibition efficiency on mild steel surfaces. This suggests potential industrial applications in protecting metals from corrosion (Srivastava et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral and is combustible . It is categorized as toxic compounds or compounds which causing chronic effects . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTRJRFKLLPZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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